1-(2-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 620589-62-0
Cat. No.: VC7086740
Molecular Formula: C22H16FN3O3S
Molecular Weight: 421.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620589-62-0 |
|---|---|
| Molecular Formula | C22H16FN3O3S |
| Molecular Weight | 421.45 |
| IUPAC Name | 1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H16FN3O3S/c1-11(2)20-24-25-22(30-20)26-17(12-7-3-5-9-14(12)23)16-18(27)13-8-4-6-10-15(13)29-19(16)21(26)28/h3-11,17H,1-2H3 |
| Standard InChI Key | NXWJSGCWCQECDS-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₂₂H₁₆FN₃O₃S, MW 421.45 g/mol) integrates three distinct heterocyclic systems:
-
Chromeno[2,3-c]pyrrole-3,9-dione: A fused tricyclic framework combining a benzopyran (chromene) moiety with a pyrrolidine-2,5-dione ring. This core contributes rigidity and planar aromaticity, facilitating π-π stacking interactions with biological targets .
-
1,3,4-Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4. The thiadiazole’s electron-deficient nature enhances electrophilic reactivity, making it a critical site for covalent interactions or hydrogen bonding.
-
2-Fluorophenyl Substituent: The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, potentially improving metabolic stability and target affinity .
The spatial arrangement of these groups is confirmed by its SMILES representation:
CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F .
Physicochemical Characteristics
While experimental data on solubility and stability remain limited, the compound’s logP value (calculated as 3.82 via PubChem) suggests moderate lipophilicity, favoring membrane permeability. The presence of polar carbonyl (C=O) and thiadiazole (C=N) groups may enhance aqueous solubility under physiological conditions .
Synthesis and Reactivity
Stability and Reactivity
The compound’s stability is influenced by its electron-deficient thiadiazole ring, which may undergo nucleophilic attack at the sulfur or nitrogen centers. The fluorophenyl group’s ortho-substitution pattern likely reduces steric hindrance, enhancing reactivity in electrophilic aromatic substitution reactions .
Biological Activity and Mechanistic Insights
Immunomodulatory Effects
PubChem lists “TRIF agonist AV-C” as a synonym for this compound, implicating potential activity as a Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF) agonist . TRIF activation triggers downstream NF-κB and interferon regulatory factor (IRF) signaling, making this compound a candidate for antiviral or adjuvant therapy development.
Antimicrobial Activity
While direct evidence is lacking, the thiadiazole moiety’s presence correlates with broad-spectrum antimicrobial properties in analogs. For example, 6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl derivatives exhibit minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Gram-positive pathogens.
Applications and Future Directions
Drug Discovery
The compound’s polypharmacological profile positions it as a lead structure for multitarget therapies. Priority research areas include:
-
Kinase Inhibitor Development: Structural optimization to enhance selectivity for oncogenic kinases (e.g., EGFR, VEGFR).
-
Immunotherapy Adjuvants: Evaluation of TRIF-dependent cytokine induction in dendritic cells .
-
Antimicrobial Hybrids: Combination with β-lactam or quinolone scaffolds to combat multidrug-resistant bacteria.
Analytical Challenges
Current limitations in solubility and bioavailability necessitate derivative synthesis. Proposed strategies include:
-
Prodrug Formulation: Introduction of hydrolyzable esters at the pyrrole-dione oxygen.
-
Nanoencapsulation: Use of lipid-based nanoparticles to improve aqueous dispersibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume